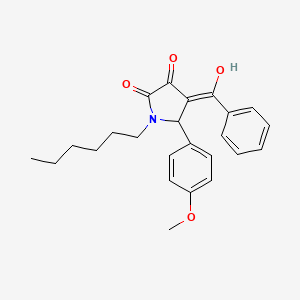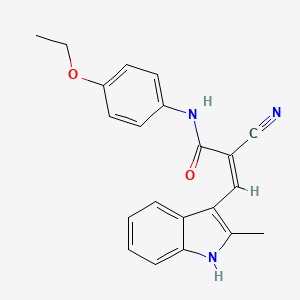
2-cyano-N-(4-ethoxyphenyl)-3-(2-methyl-1H-indol-3-yl)acrylamide
Overview
Description
2-cyano-N-(4-ethoxyphenyl)-3-(2-methyl-1H-indol-3-yl)acrylamide is a synthetic compound that belongs to the class of acrylamide derivatives. This compound has been the subject of extensive research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
Scientific Research Applications
2-cyano-N-(4-ethoxyphenyl)-3-(2-methyl-1H-indol-3-yl)acrylamide has been extensively studied for its potential applications in drug discovery and medicinal chemistry. It has been shown to exhibit potent inhibitory activity against various enzymes, including tyrosine kinases, cyclin-dependent kinases, and histone deacetylases. These enzymes are known to play a crucial role in the development and progression of various diseases, including cancer, inflammation, and neurodegenerative disorders. Therefore, this compound has the potential to be developed into a novel therapeutic agent for the treatment of these diseases.
Mechanism of Action
The mechanism of action of 2-cyano-N-(4-ethoxyphenyl)-3-(2-methyl-1H-indol-3-yl)acrylamide is not fully understood. However, it is believed to exert its inhibitory activity through the binding of its acrylamide moiety to the active site of target enzymes. This binding prevents the enzymes from carrying out their normal functions, leading to their inhibition.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. These effects are believed to be mediated through its inhibitory activity against various enzymes.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-cyano-N-(4-ethoxyphenyl)-3-(2-methyl-1H-indol-3-yl)acrylamide in lab experiments is its potent inhibitory activity against various enzymes. This makes it a useful tool for studying the role of these enzymes in various biological processes. However, one of the limitations of using this compound is its potential toxicity. Therefore, caution must be exercised when handling and using this compound in lab experiments.
Future Directions
There are several future directions for the research on 2-cyano-N-(4-ethoxyphenyl)-3-(2-methyl-1H-indol-3-yl)acrylamide. One direction is to further investigate its inhibitory activity against various enzymes and its potential applications in drug discovery. Another direction is to study its potential toxicity and develop safer analogs. Additionally, the development of novel drug delivery systems for this compound could enhance its therapeutic potential. Finally, the investigation of its potential applications in material science could lead to the development of new materials with unique properties.
Conclusion
In conclusion, this compound is a synthetic compound with potential applications in various fields, including medicinal chemistry, drug discovery, and material science. Its potent inhibitory activity against various enzymes makes it a useful tool for studying the role of these enzymes in various biological processes. However, caution must be exercised when handling and using this compound due to its potential toxicity. Further research is needed to fully understand its mechanism of action, its potential applications, and its limitations.
properties
IUPAC Name |
(Z)-2-cyano-N-(4-ethoxyphenyl)-3-(2-methyl-1H-indol-3-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c1-3-26-17-10-8-16(9-11-17)24-21(25)15(13-22)12-19-14(2)23-20-7-5-4-6-18(19)20/h4-12,23H,3H2,1-2H3,(H,24,25)/b15-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZTJWBGSDOLBPF-QINSGFPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=CC2=C(NC3=CC=CC=C32)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=O)/C(=C\C2=C(NC3=CC=CC=C32)C)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[4-(methoxycarbonyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid](/img/structure/B3897550.png)
![N-[4-(diethylamino)benzylidene]-4-(2-methoxyphenyl)-1-piperazinamine](/img/structure/B3897558.png)

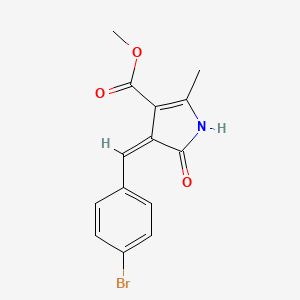
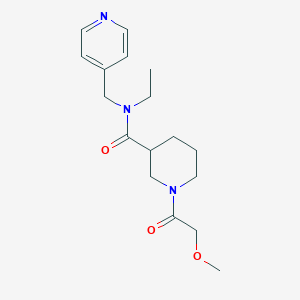
![5-phenyl-4-[4-(phenylthio)phenyl]-2-(2,4,5-trimethoxyphenyl)-1H-imidazole](/img/structure/B3897591.png)
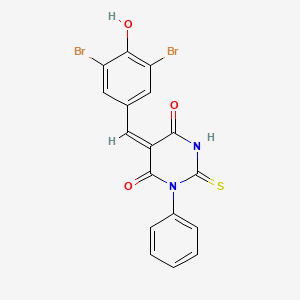
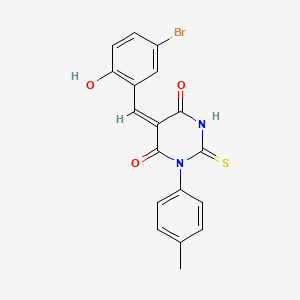
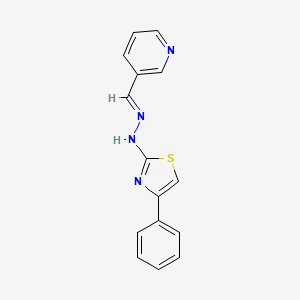
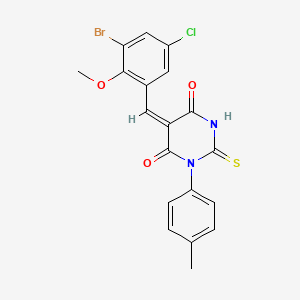
![methyl 4-(4-chlorophenyl)-2-[(4-methoxyphenyl)amino]-4-oxo-2-butenoate](/img/structure/B3897625.png)
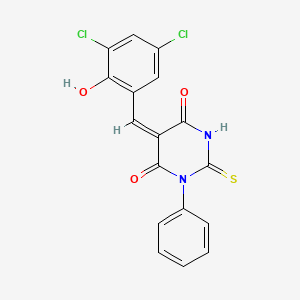
![3-(3-methyl-2-thienyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3897633.png)
